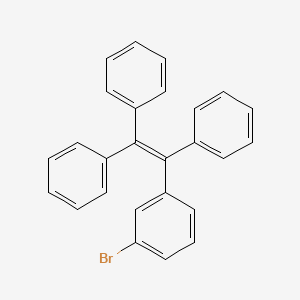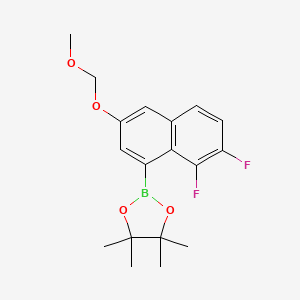![molecular formula C20H17N3O6 B15156611 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate](/img/structure/B15156611.png)
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate is a complex organic compound that features a unique combination of a dihydrobenzo[b][1,4]dioxin moiety and a quinazolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate typically involves multiple steps. One common approach is to start with the preparation of the dihydrobenzo[b][1,4]dioxin intermediate, which can be synthesized through the cyclization of catechol derivatives with appropriate reagents. The quinazolinone moiety can be prepared through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
The final step involves coupling the two intermediates through an amide bond formation, often using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.
Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new polymers or other materials with specialized applications.
Mechanism of Action
The mechanism of action of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or other mechanisms depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-ylmethylamine
- 1,4-Benzodioxan-6-amine
Uniqueness
Compared to similar compounds, 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate features a unique combination of structural motifs that confer distinct chemical and biological properties. Its dual aromatic systems and functional groups make it versatile for various applications, setting it apart from simpler analogs.
Properties
Molecular Formula |
C20H17N3O6 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C20H17N3O6/c24-18(22-13-5-6-16-17(9-13)28-8-7-27-16)11-29-19(25)10-23-12-21-15-4-2-1-3-14(15)20(23)26/h1-6,9,12H,7-8,10-11H2,(H,22,24) |
InChI Key |
INGPXLDBLBMCSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B15156531.png)
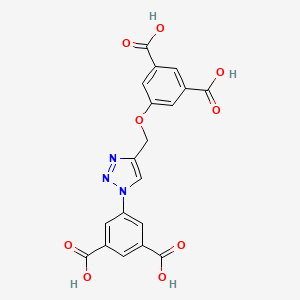
![methyl 2-({[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B15156534.png)
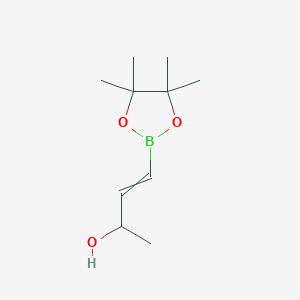
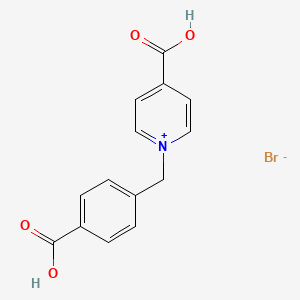
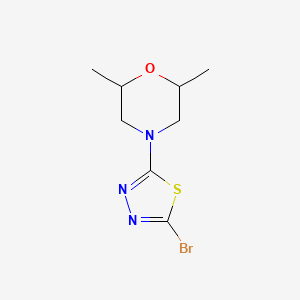
![Benzyl 2-({[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy(phenoxy)phosphoryl}amino)propanoate](/img/structure/B15156577.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156587.png)
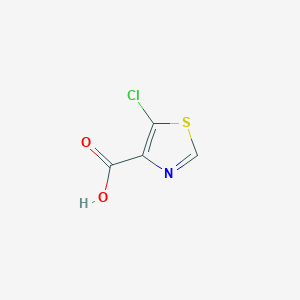
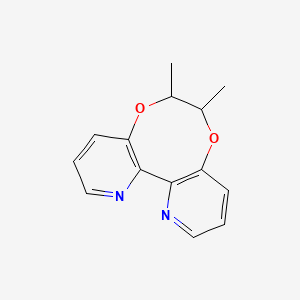

amino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15156604.png)
